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Introduction
CT1812 (also known as Zervimesine or Elayta) is an experimental, orally bioavailable, and

brain-penetrant small molecule being investigated for the treatment of Alzheimer's disease (AD)

and other neurodegenerative disorders.[1][2] It functions as a sigma-2 (σ-2) receptor

antagonist.[1][3] The therapeutic rationale for CT1812 is based on its ability to modulate the

interaction of toxic amyloid-beta (Aβ) oligomers with neuronal synapses. By binding to the σ-2

receptor complex, CT1812 acts as a negative allosteric modulator, displacing Aβ oligomers

from their binding sites on neurons.[1][4] This action is hypothesized to prevent downstream

synaptotoxic events, restore synaptic function, and facilitate the clearance of Aβ oligomers into

the cerebrospinal fluid (CSF).[1][5][6]

These application notes provide an overview of the use of CT1812 in various AD research

models, summarizing key findings and detailing experimental protocols to guide researchers in

their study design.
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The sigma-2 receptor, encoded by the TMEM97 gene, is a key regulator of cellular processes

that are disrupted in Alzheimer's disease.[7][8] In AD, soluble Aβ oligomers are considered a

primary neurotoxic species, binding to receptors on the neuronal surface and initiating a

cascade of events including synaptic dysfunction, trafficking deficits, and eventual synapse

loss.[1][9] The σ-2 receptor complex is believed to stabilize the binding of these Aβ oligomers

to neurons.[1]

CT1812 intervenes in this pathological process by binding to the σ-2 receptor. This binding

event is thought to induce a conformational change in the receptor complex, which in turn

reduces the affinity of Aβ oligomers for their neuronal binding sites.[10] This leads to the

displacement of already-bound oligomers and prevents further binding.[2][5] The displaced Aβ

oligomers are then cleared from the brain into the CSF.[9][11]

Pathological State (Alzheimer's Disease)

Therapeutic Intervention with CT1812

Aβ Oligomers Sigma-2 Receptor ComplexBinds & Stabilizes Neuronal SynapseFacilitates Aβ Binding Synaptic Dysfunction &
 Neurodegeneration

Leads to

CT1812
Sigma-2 Receptor Complex

Binds & Modulates
Aβ OligomersDisplaces Clearance to CSFFacilitates

Neuronal Synapse Synaptic Function
Restored

Promotes

Click to download full resolution via product page

Proposed Mechanism of Action of CT1812.

Data from Preclinical Research Models
CT1812 has been evaluated in a range of preclinical models, from primary neuronal cultures to

transgenic mouse models of Alzheimer's disease. These studies have provided foundational
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evidence for its mechanism of action and therapeutic potential.

In Vitro Studies
In vitro experiments using primary hippocampal and cortical neuron cultures are crucial for

dissecting the molecular mechanisms of CT1812. These studies have demonstrated that

CT1812 can protect neurons from the toxic effects of Aβ oligomers.

Table 1: Summary of In Vitro Efficacy Data for CT1812

Model System Key Findings Reference(s)

Primary Hippocampal/Cortical

Neurons

Prevented and reversed Aβ

oligomer-induced membrane

trafficking deficits.

[2]

Primary Hippocampal/Cortical

Neurons

Prevented Aβ oligomer-

induced synapse loss in a

dose-dependent manner and

restored synapse number after

oligomer exposure.

[2][5]

Primary Hippocampal/Cortical

Neurons

Blocked the loss and restored

the expression of postsynaptic

(neurogranin) and presynaptic

(synaptotagmin-1) markers.

[2]

Human AD Post-mortem Brain

Tissue

Increased the amount of Aβ

oligomers released from

neocortical tissue sections,

indicating displacement of pre-

bound oligomers.

[2]

In Vivo Studies
Transgenic mouse models that recapitulate key aspects of AD pathology, such as Aβ

accumulation and cognitive decline, have been instrumental in evaluating the in vivo efficacy of

CT1812.
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Table 2: Summary of In Vivo Efficacy Data for CT1812

Animal Model Treatment Regimen Key Findings Reference(s)

mThy1-hAPP751

Transgenic Mice

Analogue

administered at doses

for 80% σ-2 receptor

occupancy.

Significantly improved

cognitive performance

compared to vehicle-

treated mice.

[1]

Thy1

huAPPSwe/Lnd+ Mice

10 mg/kg, once daily

by oral gavage for 9-

10 weeks.

Significantly improved

spatial learning and

memory in the Morris

water maze. Achieved

84.4% receptor

occupancy in the

brain.

[2]

APPSwe/PS1dE9

Mice (12 months old)

Single dose (0.3 µM

or 3.0 µM i.v.).

Resulted in a rapid

and significant

increase in Aβ

oligomer levels in

hippocampal

interstitial fluid and

CSF, suggesting

displacement and

clearance. No effect

on total Aβ levels.

[2][11]

Data from Clinical Trials in Alzheimer's Disease
Patients
CT1812 has progressed through several phases of clinical trials, providing valuable data on its

safety, tolerability, and potential efficacy in humans.

Table 3: Summary of Key Clinical Trial Findings for CT1812
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Trial Name
(Identifier)

Phase Population Key Findings Reference(s)

SNAP

(NCT03522129)
1b

Mild-to-moderate

AD (n=3)

A single oral

dose (560 mg)

led to a

significant rise in

CSF Aβ

oligomers (>250-

500% above

baseline),

providing

evidence of

target

engagement and

oligomer

displacement.

[2][11]

SPARC

(NCT03493282)
1b/2a

Mild-to-moderate

AD (n=19)

28-day treatment

improved CSF

biomarkers of

synapses

(neurogranin,

synaptotagmin-

1). Total Tau and

p-Tau181 were

unchanged.

[3][10][12]

SHINE

(NCT03507790)

2 Mild-to-moderate

AD (n=153)

6-month

treatment

showed a 39%

slowing of

cognitive decline

on ADAS-Cog11

compared to

placebo (1.66-

point decline vs.

2.7-point

decline). Effect

[13][14][15]
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was more

pronounced in

patients with

lower baseline

plasma p-tau217.

SEQUEL

(NCT04735536)
2

Mild-to-moderate

AD

4-week treatment

showed a

positive effect on

brain activity

(qEEG), with a

reduction in

relative theta

power,

suggesting

improved

underlying brain

function.

[16]

START

(NCT05531656)
2 Early AD (n=540)

Ongoing 18-

month study

evaluating

efficacy (CDR-

SB, ADAS-

Cog13), safety,

and biomarkers.

[3][14][17]

Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies

of CT1812. Researchers should adapt these protocols to their specific experimental needs and

institutional guidelines.

Protocol 1: In Vitro Aβ Oligomer Displacement Assay
This protocol is designed to assess the ability of CT1812 to displace bound Aβ oligomers from

primary neurons.
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Materials:

Primary rat hippocampal/cortical neurons (cultured for ~21 days)

Synthetic Aβ1-42 oligomers (prepared according to established protocols)

CT1812 (dissolved in appropriate vehicle, e.g., DMSO)

Neuron culture medium

Fluorescently-labeled antibody against Aβ (e.g., 6E10)

Fluorescence microscope

Procedure:

Prepare Aβ Oligomers: Synthesize or purchase Aβ1-42 peptides and prepare oligomers as

described in the literature, often involving incubation at 4°C for 24 hours.

Culture Neurons: Plate primary neurons on coverslips and culture for 21 days to allow for

mature synapse formation.

Aβ Oligomer Treatment: Treat mature neurons with a synaptotoxic concentration of Aβ

oligomers (e.g., 500 nM) for 1 hour at 37°C.

Wash: Gently wash the cells three times with pre-warmed culture medium to remove

unbound oligomers.

CT1812 Treatment: Add CT1812 at various concentrations (e.g., 1 pM to 1 µM) or vehicle

control to the treated neurons. Incubate for a specified time (e.g., 1-3 hours).

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-

specific binding. Stain with an anti-Aβ antibody to visualize remaining bound oligomers.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the

fluorescence intensity of bound Aβ oligomers per field of view or per cell. A reduction in

fluorescence in CT1812-treated wells compared to vehicle indicates displacement.
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Workflow for In Vitro Aβ Oligomer Displacement Assay.

Protocol 2: In Vivo Cognitive Assessment in a
Transgenic Mouse Model
This protocol outlines the assessment of CT1812's effect on spatial learning and memory using

the Morris water maze in a transgenic AD mouse model (e.g., Thy1 huAPPSwe/Lnd+).

Materials:

Transgenic AD mice (e.g., Thy1 huAPPSwe/Lnd+) and wild-type littermates

CT1812

Vehicle for oral gavage

Morris water maze apparatus (circular pool, escape platform, tracking software)

Procedure:

Animal Dosing: Randomly assign transgenic mice to a CT1812 treatment group (e.g., 10

mg/kg) or a vehicle control group. Administer treatment once daily via oral gavage for a

sustained period (e.g., 9-10 weeks).[2] A cohort of wild-type mice should also be included.

Morris Water Maze - Acquisition Phase:

For 5-7 consecutive days, conduct training trials.

Place the mouse into the pool at one of four starting positions.

Allow the mouse to swim and find the hidden escape platform (submerged just below the

water surface).

If the mouse does not find the platform within 60-90 seconds, gently guide it to the

platform.

Allow the mouse to remain on the platform for 15-30 seconds.
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Record the time to reach the platform (escape latency) and the path length using tracking

software.

Morris Water Maze - Probe Trial:

24 hours after the final acquisition trial, remove the escape platform from the pool.

Place the mouse in the pool for a single 60-second trial.

Record and analyze the time spent in the target quadrant (where the platform was

previously located) and the number of times the mouse crosses the former platform

location.

Data Analysis: Compare the escape latencies during the acquisition phase and the

performance in the probe trial between the CT1812-treated and vehicle-treated transgenic

groups. Improved performance in the CT1812 group (e.g., shorter escape latencies, more

time in the target quadrant) indicates a cognitive benefit.

Conclusion
CT1812 represents a novel therapeutic strategy for Alzheimer's disease by targeting the

synaptotoxic effects of Aβ oligomers through the modulation of the sigma-2 receptor.[1][12]

Preclinical studies in established in vitro and in vivo models have consistently demonstrated its

ability to displace Aβ oligomers, protect synapses, and improve cognitive function.[1][2][6]

Early-phase clinical trials have provided evidence of target engagement in humans and

suggest a potential for slowing cognitive decline.[11][13] The protocols and data presented

here serve as a resource for researchers investigating the therapeutic potential of σ-2 receptor

modulators in the context of Alzheimer's disease and related neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.mdpi.com/1424-8247/18/5/659
https://www.vjdementia.com/video/eywnpnmo50u-investigational-s2r-modulator-ct1812-affects-key-proteins-in-alzheimers-disease/
https://www.mdpi.com/1424-8247/18/5/659
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/CT1812_(Elayta)_UPDATE_(drug_in_development).pdf
https://pubmed.ncbi.nlm.nih.gov/33559354/
https://www.biospace.com/cognition-therapeutics-publishes-clinical-evidence-that-ct1812-displaces-a%CE%B2-oligomers-from-binding-to-neuronal-synapses-in-alzheimer-s-disease-first-human-evidence-that-ct1812-selectively-engages-a%CE%B2-oligomers
https://practicalneurology.com/news/for-people-with-alzheimer-disease-treatment-with-an-experimental-oral-small-molecule-was-linked-to-significant-slowing-in-cognitive-decline/2470627/
https://www.benchchem.com/product/b15617038?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. mdpi.com [mdpi.com]

2. alzdiscovery.org [alzdiscovery.org]

3. alzforum.org [alzforum.org]

4. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a
novel therapeutic candidate for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

5. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's
disease modification - PMC [pmc.ncbi.nlm.nih.gov]

6. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's
disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

7. ir.cogrx.com [ir.cogrx.com]

8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related
Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

9. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease |
VJDementia [vjdementia.com]

10. alzdiscovery.org [alzdiscovery.org]

11. biospace.com [biospace.com]

12. Investigational S2R modulator CT1812 affects key proteins in Alzheimer’s disease |
VJDementia [vjdementia.com]

13. For People with Alzheimer Disease, Treatment with an Experimental, Oral Small
Molecule was Linked to Significant Slowing in Cognitive Decline - - Practical Neurology
[practicalneurology.com]

14. alzheimersnewstoday.com [alzheimersnewstoday.com]

15. fiercebiotech.com [fiercebiotech.com]

16. Cognition Therapeutics reports positive Alzheimer’s clinical trial results
[longevity.technology]

17. A Study to Evaluate the Safety and Efficacy of CT1812 in Early Alzheimer's Disease |
Clinical Trials | Yale Medicine [yalemedicine.org]

To cite this document: BenchChem. [Application Notes and Protocols for CT1812 in
Alzheimer's Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617038#application-of-2s-3s-e1r-in-alzheimer-s-
disease-research-models]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.mdpi.com/1424-8247/18/5/659
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/CT1812_(Elayta)_UPDATE_(drug_in_development).pdf
https://www.alzforum.org/therapeutics/zervimesine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349378/
https://pubmed.ncbi.nlm.nih.gov/33559354/
https://pubmed.ncbi.nlm.nih.gov/33559354/
https://ir.cogrx.com/press_releases/cognition-therapeutics-announces-positive-results-in-phase-2-study-of-ct1812-in-dementia-with-lewy-bodies/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093856/
https://www.vjdementia.com/video/b-nzurvny_u-investigating-ct1812-an-s2r-modulator-in-development-for-alzheimers-disease/
https://www.vjdementia.com/video/b-nzurvny_u-investigating-ct1812-an-s2r-modulator-in-development-for-alzheimers-disease/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/CT1812-Cognitive-Vitality-For-Researchers.pdf
https://www.biospace.com/cognition-therapeutics-publishes-clinical-evidence-that-ct1812-displaces-a%CE%B2-oligomers-from-binding-to-neuronal-synapses-in-alzheimer-s-disease-first-human-evidence-that-ct1812-selectively-engages-a%CE%B2-oligomers
https://www.vjdementia.com/video/eywnpnmo50u-investigational-s2r-modulator-ct1812-affects-key-proteins-in-alzheimers-disease/
https://www.vjdementia.com/video/eywnpnmo50u-investigational-s2r-modulator-ct1812-affects-key-proteins-in-alzheimers-disease/
https://practicalneurology.com/news/for-people-with-alzheimer-disease-treatment-with-an-experimental-oral-small-molecule-was-linked-to-significant-slowing-in-cognitive-decline/2470627/
https://practicalneurology.com/news/for-people-with-alzheimer-disease-treatment-with-an-experimental-oral-small-molecule-was-linked-to-significant-slowing-in-cognitive-decline/2470627/
https://practicalneurology.com/news/for-people-with-alzheimer-disease-treatment-with-an-experimental-oral-small-molecule-was-linked-to-significant-slowing-in-cognitive-decline/2470627/
https://alzheimersnewstoday.com/news/ct1812-slows-cognitive-decline-proof-concept-alzheimers-trial/
https://www.fiercebiotech.com/biotech/cognitions-phase-2-shine-data-tarnish-alzheimers-prospect
https://longevity.technology/news/cognition-therapeutics-reports-positive-alzheimers-clinical-trial-results/
https://longevity.technology/news/cognition-therapeutics-reports-positive-alzheimers-clinical-trial-results/
https://www.yalemedicine.org/clinical-trials/start-ct1812
https://www.yalemedicine.org/clinical-trials/start-ct1812
https://www.benchchem.com/product/b15617038#application-of-2s-3s-e1r-in-alzheimer-s-disease-research-models
https://www.benchchem.com/product/b15617038#application-of-2s-3s-e1r-in-alzheimer-s-disease-research-models
https://www.benchchem.com/product/b15617038#application-of-2s-3s-e1r-in-alzheimer-s-disease-research-models
https://www.benchchem.com/product/b15617038#application-of-2s-3s-e1r-in-alzheimer-s-disease-research-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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